molecular formula C17H12N2O2 B261488 4-(2-{2-Nitrophenyl}vinyl)quinoline

4-(2-{2-Nitrophenyl}vinyl)quinoline

Cat. No.: B261488
M. Wt: 276.29 g/mol
InChI Key: JCTWQKKUUAMKTM-MDZDMXLPSA-N
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Description

4-(2-{2-Nitrophenyl}vinyl)quinoline is a quinoline derivative featuring a nitro-substituted styryl group at the 4-position of the quinoline core. The compound’s structure combines the planar aromatic quinoline system with a conjugated vinyl linkage to a 2-nitrophenyl group, which introduces strong electron-withdrawing effects. Key characteristics include:

  • Molecular formula: Likely C₁₇H₁₁N₂O₂ (inferred from similar compounds in and ).
  • Key functional groups: Quinoline (aromatic heterocycle), vinyl bridge, and 2-nitro-substituted phenyl ring.
  • Synthetic routes: Likely involves Heck coupling or Pd-catalyzed cross-coupling reactions, as seen in the synthesis of analogous styrylquinolines .

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+

InChI Key

JCTWQKKUUAMKTM-MDZDMXLPSA-N

SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro group position : The 2-nitrophenyl group (meta-directing) in the target compound contrasts with the 4-nitrophenyl (para-directing) group in CAS 4594-97-2, altering electronic distribution and dipole moments .
  • Functional groups : Oxadiazole-containing derivatives () exhibit enhanced bioactivity due to additional hydrogen-bonding sites, whereas the styryl group in the target compound may favor π-π stacking interactions .

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